4-cyano-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride
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Overview
Description
4-cyano-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride: . This compound features a cyano group, an ethoxybenzo[d]thiazol moiety, and a morpholinopropyl group, making it a unique candidate for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d]thiazol core. One common approach is to react 4-ethoxybenzo[d]thiazol-2-ylamine with 4-cyanobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for maximum yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety. Purification steps, such as recrystallization or column chromatography, would be necessary to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The cyano group can be oxidized to a carboxylic acid.
Reduction: : The cyano group can be reduced to an amine.
Substitution: : The ethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: : Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: : Various nucleophiles in the presence of a base.
Major Products Formed
Oxidation: : 4-cyano-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide carboxylic acid.
Reduction: : 4-amino-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide.
Substitution: : Various derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has shown potential in several scientific research areas:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a probe for studying biological systems due to its unique structure.
Medicine: : It has potential as a lead compound for drug development, particularly in anti-inflammatory and antiviral applications.
Industry: : It could be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The exact mechanism of action of this compound is not fully understood, but it likely involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. Further research is needed to elucidate the precise mechanisms.
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups and structural features. Similar compounds include:
4-cyano-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride: : Similar structure but with a different alkyl chain length.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides: : Similar core structure but different substituents.
These compounds may have different biological activities and applications, highlighting the importance of structural variations in chemical research.
Properties
IUPAC Name |
4-cyano-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3S.ClH/c1-2-31-20-5-3-6-21-22(20)26-24(32-21)28(12-4-11-27-13-15-30-16-14-27)23(29)19-9-7-18(17-25)8-10-19;/h3,5-10H,2,4,11-16H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSTXTMKBXCSBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CCCN3CCOCC3)C(=O)C4=CC=C(C=C4)C#N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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